molecular formula C14H24N2O2S B4678457 2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol

2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol

Cat. No. B4678457
M. Wt: 284.42 g/mol
InChI Key: IHZGKJISMMSRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol, also known as MTPEE, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol acts as a dopamine transporter inhibitor, which leads to an increase in the extracellular concentration of dopamine. This increase in dopamine concentration has been found to have various effects on the brain, including the modulation of reward pathways, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of synaptic plasticity, and the modulation of neuronal activity. These effects have been found to have potential therapeutic applications in the treatment of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its reproducibility in synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol, including the development of more selective and potent dopamine transporter inhibitors, the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, and the exploration of its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain.

Scientific Research Applications

2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to modulate the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This modulation has been found to have potential therapeutic effects in the treatment of various psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

2-[2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-13-2-11-19-14(13)12-16-5-3-15(4-6-16)7-9-18-10-8-17/h2,11,17H,3-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZGKJISMMSRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.